5-Bromo-2-(sec-butyl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-butan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCNBSGTECRTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Bromomalonaldehyde with sec-Butylamidine
This one-step method adapts the approach described in CN110642788A, using 2-bromomalonaldehyde and sec-butylamidine as precursors.
- Step 1 : Dissolve 2-bromomalonaldehyde (15 g, 0.1 mol) in glacial acetic acid (150 mL) with 3Å molecular sieves (2 g). Heat to 80°C.
- Step 2 : Add sec-butylamidine (0.1 mol) in acetic acid (50 mL) dropwise over 30 minutes.
- Step 3 : Reflux at 100°C for 5–8 hours (monitored by HPLC).
- Workup : Cool, dilute with water, filter, and purify via liquid-liquid extraction (dichloromethane/5% NaOH).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 33–43% |
| Purity (HPLC) | >95% |
| Reaction Time | 5–8 hours |
Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-Iodopyrimidine
Adapted from Chem. Commun. 1996, this method employs Suzuki-Miyaura coupling to introduce the sec-butyl group.
- Step 1 : Synthesize 5-bromo-2-iodopyrimidine via iodination of 5-bromo-2-aminopyrimidine.
- Step 2 : React with sec-butylboronic acid (1.2 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in DME/H₂O (3:1) at 80°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Catalyst | Pd(PPh₃)₄ |
| Reaction Time | 12–24 hours |
Nucleophilic Substitution of 2-Chloro-5-Bromopyrimidine
Based on IJPCBS protocols, this method substitutes chlorine at the C2 position with a sec-butyl group.
- Step 1 : React 2-chloro-5-bromopyrimidine (70 g, 0.307 mol) with sec-butoxide (0.368 mol) in dichloromethane at 0–5°C.
- Step 2 : Stir at 25–30°C for 2 hours, followed by aqueous workup.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–89% |
| Solvent | Dichloromethane |
| Base | Triethylamine |
Comparative Analysis of Methods
Structural Confirmation and Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 2.69 (m, 1H, sec-butyl-CH), 1.50–1.20 (m, 5H, sec-butyl-CH₂/CH₃).
- MS (ESI+) : m/z 233.1 [M+H]⁺.
Challenges and Optimization Opportunities
- Condensation Method : Low yields attributed to steric hindrance from sec-butyl. Optimization via microwave-assisted heating could reduce reaction time.
- Cross-Coupling : Limited commercial availability of sec-butylboronic acid necessitates in situ preparation.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(sec-butyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
Substitution: Formation of 2-(sec-butyl)pyrimidine derivatives with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of 2-(sec-butyl)pyrimidine.
Scientific Research Applications
5-Bromo-2-(sec-butyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(sec-butyl)pyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The bromine atom and sec-butyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-bromo-2-(sec-butyl)pyrimidine’s structural analogs based on substituent properties, synthesis, and applications. Key compounds from the evidence include:
Table 1: Structural and Functional Comparison of 5-Bromo-2-Substituted Pyrimidines
Key Observations:
Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (e.g., 4-(trifluoromethoxy)phenoxy in ) enhance stability and are used in antimalarial research. Bulky substituents (e.g., tert-butylacetylene in or piperidinyl in ) influence steric hindrance, affecting reaction pathways and crystal packing. For example, 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a density of 1.478 g·cm⁻³ .
Synthetic Methods: Microwave-assisted synthesis (e.g., pyrazolyl-substituted pyrimidines in ) reduces reaction time and improves yields. Nucleophilic substitution is common for introducing amines or oxygen-based substituents (e.g., phenoxy groups in ).
Biological and Material Applications :
- Pyrazolyl derivatives exhibit bioactivity (antioxidant, anti-inflammatory) due to their planar structure, which facilitates binding to biological targets .
- Fluorinated analogs (e.g., 3,3-difluoroazetidin-1-yl in ) are explored for enhanced pharmacokinetic properties.
Crystallographic Insights :
- Substituents like pyrazolyl or nitrophenyl groups induce specific crystal packing via intermolecular interactions (e.g., C–H···N/O contacts in ). Dihedral angles between rings range from 10.81° to 84.61°, influencing material properties .
Biological Activity
5-Bromo-2-(sec-butyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is characterized by the presence of a bromine atom at the 5-position and a sec-butyl group at the 2-position of the pyrimidine ring. This unique structure enhances its lipophilicity and may influence its interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The bromine atom can participate in nucleophilic aromatic substitution reactions, while the sec-butyl group may enhance hydrophobic interactions with target molecules. These interactions can potentially inhibit or modify the function of DNA or proteins, making it a candidate for drug design.
Biological Activities
Research has demonstrated several biological activities associated with this compound and its derivatives:
- Anticancer Activity : Various studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. For example, compounds derived from this structure have shown significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) using MTT assays .
- Antimicrobial Activity : The compound has also been assessed for antimicrobial properties. In vitro evaluations indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Inhibition of Kinase Activity : Some studies have reported that derivatives of this compound act as potent inhibitors of Bcr/Abl kinase, a target in chronic myeloid leukemia therapy. Compounds derived from this structure displayed comparable efficacy to established treatments like Dasatinib .
Study on Anticancer Activity
In a study evaluating the cytotoxic effects of various 5-bromo-pyrimidine derivatives, specific compounds were tested against multiple cancer cell lines. The results indicated that compounds such as 5c and 6d demonstrated remarkable potency compared to standard treatments. The study utilized the MTT assay to quantify cell viability post-treatment, revealing IC50 values significantly lower than those for control groups .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of synthesized derivatives from this compound. Using the broth dilution method, researchers assessed activity against strains like Staphylococcus aureus and Escherichia coli. The findings highlighted several compounds with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
